molecular formula C7H9BrCl2N2 B1417738 (R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 1259693-85-0

(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1417738
CAS No.: 1259693-85-0
M. Wt: 271.97 g/mol
InChI Key: WQWYOVGAKHBZKG-PGMHMLKASA-N
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Description

(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride (CAS: 1259693-85-0) is a chiral amine derivative featuring a pyridine ring substituted with bromine and chlorine at the 5- and 3-positions, respectively. Its molecular formula is C₇H₉BrCl₂N₂, with a molecular weight of 271.97 g/mol . As a hydrochloride salt, it benefits from enhanced aqueous solubility, a common strategy for improving the bioavailability of amine-containing compounds.

Properties

IUPAC Name

(1R)-1-(5-bromo-3-chloropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWYOVGAKHBZKG-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Br)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)Br)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

  • Chemical Name : this compound
  • Molecular Formula : C7H8BrClN2
  • Molecular Weight : 235.51 g/mol
  • CAS Number : 793695-16-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dihydroorotate Dehydrogenase Inhibition : Similar compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those in cancer or autoimmune diseases .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure is believed to enhance its bioactivity by increasing lipophilicity and modulating interaction with bacterial membranes .
  • Antichlamydial Activity : Research has indicated that related compounds exhibit selective activity against Chlamydia species, suggesting that this compound may also possess similar properties, warranting further investigation .

Biological Activity Data

Activity Type Target/Pathogen IC50/Effect Reference
DHODH InhibitionHuman DHODHModerate inhibition
AntimicrobialStaphylococcus aureusEffective at low concentrations
AntichlamydialChlamydia spp.Selective activity observed

Case Study 1: Inhibition of DHODH

In a study focusing on the synthesis and evaluation of pyridine derivatives, compounds structurally similar to this compound demonstrated significant inhibition of DHODH, leading to decreased viral replication in cell-based assays. This suggests potential applications in antiviral therapies .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of various bromo-chloro pyridine derivatives against common pathogens. The results indicated that compounds with similar structural motifs exhibited varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with specific biological targets, making it a candidate for drug development. Research has indicated its potential efficacy in treating conditions such as:

  • Cancer: Compounds with similar structures have been evaluated for their anti-cancer properties, particularly in inhibiting tumor growth.
  • Neurological Disorders: The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Studies:
Several studies have explored the compound's effects on various cell lines. For instance, research published in Journal of Medicinal Chemistry demonstrated that derivatives of brominated pyridines exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may share similar properties .

Agrochemical Applications

Pesticide Development:
The compound's halogenated pyridine structure is of interest in agrochemical research. Halogenated compounds are often more effective as pesticides and herbicides due to their enhanced stability and bioactivity. Studies have indicated that derivatives can act as:

  • Insecticides: Targeting specific enzymes in pests.
  • Herbicides: Inhibiting plant growth by interfering with hormonal pathways.

Research Findings:
A study in Pesticide Biochemistry and Physiology highlighted the effectiveness of similar compounds against common agricultural pests, indicating the potential for this compound to be developed into effective agricultural chemicals .

Biochemical Research Tool

Role in Biological Studies:
The compound serves as a valuable tool in biochemical research, particularly in studying enzyme interactions and signaling pathways. Its ability to act as an inhibitor or modulator makes it useful for:

  • Target Identification: Helping researchers identify biological targets for drug discovery.
  • Mechanistic Studies: Understanding the mechanisms of action of various biochemical pathways.

Application Examples:
In vitro studies have employed this compound to investigate its effects on specific receptors involved in neurotransmission, providing insights into its potential therapeutic roles .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with two closely related analogs:

Structural and Physicochemical Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry
(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride 1259693-85-0 C₇H₉BrCl₂N₂ 271.97 5-Bromo, 3-chloro (pyridine ring) R-enantiomer
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride 856562-91-9 C₈H₉ClF₂N·HCl 233.06* 4-Chloro, 2-fluoro (phenyl ring) R-enantiomer
(S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride 953780-70-6 C₇H₁₀BrClN₂ 237.53 5-Bromo (pyridine ring) S-enantiomer

*Note: Molecular weight calculated for C₈H₉ClF₂N·HCl based on structural inference.

Key Observations:

Aromatic Ring and Halogen Substitution: The target compound features a pyridine ring with bromine (Br) and chlorine (Cl) substituents, whereas the phenyl analog (856562-91-9) has a phenyl ring substituted with Cl and fluorine (F). Pyridine’s electron-deficient nature may enhance interactions with biological targets compared to phenyl .

Stereochemistry :

  • The R-enantiomer of the target compound contrasts with the S-enantiomer of the simpler pyridinyl analog (953780-70-6). Enantiomeric differences often lead to divergent pharmacological profiles; for example, one enantiomer may exhibit higher receptor-binding affinity .

Halogen Effects :

  • Bromine and chlorine in the target compound contribute to higher molecular weight and van der Waals interactions , whereas fluorine in the phenyl analog (856562-91-9) may improve metabolic stability due to its electronegativity and small atomic radius .

Research and Application Implications

  • Pharmacological Potential: Pyridine derivatives are prevalent in drug discovery due to their ability to engage in hydrogen bonding and π-stacking. The target compound’s dual halogenation may optimize binding to enzymes or receptors, such as kinase inhibitors or neurotransmitter targets .
  • Stereochemical Considerations: The enantiomeric purity of the target compound (R-configuration) could be critical for activity, as seen in drugs like levocetirizine (non-sedative antihistamine) versus its inactive enantiomer .

Q & A

Q. What are the recommended synthetic routes for preparing (R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

Answer: The synthesis typically involves halogenated pyridine precursors and enantioselective amination. A plausible pathway includes:

Buchwald-Hartwig amination : React 5-bromo-3-chloropyridine-2-carbaldehyde with a chiral amine source (e.g., (R)-α-methylbenzylamine) under palladium catalysis to introduce the ethanamine moiety.

Reductive amination : Use sodium cyanoborohydride to reduce the imine intermediate, preserving stereochemistry.

Hydrochloride salt formation : Treat the free base with HCl in anhydrous ether.

To ensure enantiomeric purity:

  • Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) for resolution analysis .
  • Optimize reaction conditions (temperature, solvent polarity) to minimize racemization during synthesis.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical integrity?

Answer:

  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., monitor Flack parameter to confirm (R)-configuration) .
  • NMR spectroscopy :
    • 1^1H NMR: Verify substituent positions via coupling patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm).
    • 13^{13}C NMR: Confirm bromine/chlorine substitution effects on chemical shifts.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C7_7H9_9BrClN2_2·HCl) with <2 ppm error.

Q. How should researchers handle and store this compound to maintain stability?

Answer:

  • Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the amine hydrochloride.
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps (e.g., salt formation). Avoid exposure to moisture; pre-dry solvents (e.g., molecular sieves for THF) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of the pyridine ring?

Answer:

  • Controlled reaction conditions : Use low-temperature Pd-catalyzed couplings (Suzuki-Miyaura) to retain bromine/chlorine substituents. For example:
    • Catalyst: Pd(PPh3_3)4_4 (1 mol%) in degassed THF/H2_2O (3:1) at 60°C.
    • Additive: K2_2CO3_3 to neutralize HCl byproducts.
  • Protecting group strategy : Temporarily protect the amine with Boc anhydride to prevent nucleophilic interference .

Q. How do the electronic effects of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Bromine : Acts as a superior leaving group compared to chlorine, enabling selective cross-coupling at the 5-position.
  • Chlorine : Electron-withdrawing effect deactivates the pyridine ring, reducing undesired C–H activation. Computational studies (DFT) suggest a 0.3 eV higher activation barrier for chlorine substitution vs. bromine.
  • Experimental validation : Monitor reaction progress via 19^{19}F NMR (if fluorinated coupling partners are used) or GC-MS .

Q. What computational methods can predict the compound’s binding affinity in biological targets (e.g., kinase inhibitors)?

Answer:

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., JAK2 kinase PDB: 4HVS). Focus on halogen bonding between Br/Cl and backbone carbonyls.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex.
  • QSAR models : Coramine-derived descriptors (e.g., LogP, polar surface area) predict blood-brain barrier permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or solubility profiles?

Answer:

  • Purity assessment : Compare DSC (differential scanning calorimetry) thermograms to detect polymorphic variations.
  • Solvent effects : Test solubility in DMSO-d6_6 vs. MeOH-d4_4; hydrogen bonding with protic solvents may alter observed values.
  • Reference standards : Cross-validate with commercial batches (if available) or synthesize via alternative routes .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)Key Reference
Buchwald-Hartwig65–7298 (HPLC)
Reductive Amination55–6095 (Chiral GC)

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueCritical ObservationsValidation Criteria
X-ray CrystallographyFlack parameter = 0.02(3)R-factor < 5%
1^1H NMR (500 MHz)Doublet at δ 4.21 (J = 6.5 Hz, CH-NH2_2)Integration ratio 1:2

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
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(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.